molecular formula C13H22ClNO3 B134290 Levalbuterol hydrochloride CAS No. 50293-90-8

Levalbuterol hydrochloride

Cat. No. B134290
CAS RN: 50293-90-8
M. Wt: 275.77 g/mol
InChI Key: OWNWYCOLFIFTLK-YDALLXLXSA-N
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Description

Levalbuterol hydrochloride is a medication primarily used in the treatment of asthma and other pulmonary diseases. It is a single isomer beta2-agonist that differs from racemic albuterol by the elimination of (S)-albuterol. The presence of only the (R)-albuterol isomer in levalbuterol is responsible for its bronchodilator effect, which is achieved without the potential detrimental effects of the (S)-isomer found in racemic albuterol . Levalbuterol has been shown to provide effective bronchodilation with fewer beta-mediated side effects compared to racemic albuterol, which may offer a better therapeutic index . It is available in various formulations, including inhalation solution concentrate, and can be combined with other medications such as ipratropium bromide, cromolyn sodium, acetylcysteine sodium, and budesonide without chemical or physical incompatibility .

Synthesis Analysis

The synthesis of levalbuterol hydrochloride is not explicitly detailed in the provided papers. However, it is understood that levalbuterol is the pure (R)-isomer of racemic albuterol, which suggests a stereospecific synthesis process to isolate or produce the (R)-enantiomer selectively .

Molecular Structure Analysis

Levalbuterol's molecular structure consists of the (R)-enantiomer of albuterol, which is the active form responsible for the bronchodilator effect. The molecular structure is significant because it determines the drug's interaction with beta2-adrenergic receptors in the lungs, leading to relaxation of the bronchial muscles .

Chemical Reactions Analysis

The chemical reactions involving levalbuterol hydrochloride primarily relate to its interaction with beta2-adrenergic receptors. Upon inhalation, levalbuterol binds to these receptors, causing bronchodilation by relaxing the smooth muscles in the airways . The papers do not provide detailed chemical reaction mechanisms but focus on the pharmacological effects of the drug.

Physical and Chemical Properties Analysis

Levalbuterol hydrochloride's physical and chemical properties, such as stability and pH, have been studied in combination with other nebulized medications. When mixed with drugs like ipratropium bromide, cromolyn sodium, acetylcysteine sodium, and budesonide, levalbuterol remains chemically stable for at least 30 minutes at room temperature, with no significant change in pH or evidence of physical incompatibility . This suggests that levalbuterol has stable physical and chemical properties that allow it to be effectively used in combination therapies for respiratory conditions.

Relevant Case Studies

Several clinical studies have been conducted to evaluate the efficacy and safety of levalbuterol in comparison to racemic albuterol. In a randomized controlled trial, levalbuterol provided greater bronchodilation and significantly reduced hospital admissions compared with racemic albuterol in the emergency department setting . Another study found that levalbuterol was as effective as racemic albuterol in lowering serum potassium levels, with fewer reported adverse effects . However, a study comparing levalbuterol with racemic albuterol combined with ipratropium bromide in acute pediatric asthma found no significant difference in efficacy, although levalbuterol was associated with less tachycardia . Additionally, a case of paradoxical bronchoconstriction was reported in a patient treated with levalbuterol, highlighting that adverse effects, although rare, can still occur .

Scientific Research Applications

Efficacy in Asthma Treatment

Levalbuterol hydrochloride is extensively studied for its efficacy in the treatment of asthma. Research has shown that levalbuterol is effective in improving respiratory parameters in children presenting with acute exacerbation of asthma, although it is not significantly more efficacious than racemic albuterol in this context (Hardasmalani et al., 2005). Another study indicated the clinical equivalence of levalbuterol and racemic albuterol in the treatment of acute pediatric asthma, with no significant differences in terms of efficacy or adverse events (Qureshi et al., 2005).

Pharmacological Properties

Levalbuterol’s pharmacological properties, including its effectiveness as a bronchodilator and its potential for fewer beta-mediated side effects compared to racemic albuterol, are significant in both pediatric and adult asthma treatment. Clinical studies suggest that comparable bronchodilation can be achieved with levalbuterol at doses that reduce the risk of side effects (Berger, 2003).

Stability and Storage

An important aspect of levalbuterol hydrochloride's scientific application is its stability. A study confirmed the stability of levalbuterol in a mixture with ipratropium nebulizer solution, maintaining concentrations within acceptable limits over 28 days at room temperature (Yamreudeewong et al., 2008).

Comparison with Racemic Albuterol

Several studies have compared the clinical efficacy of levalbuterol and racemic albuterol. One such study found no significant difference in hospitalization rates or clinical improvement between the two treatments for children with acute moderate to severe asthma exacerbations (Carl et al., 2003). Another study, however, suggested that levalbuterol might have a reduced number of hospital admissions compared to racemic albuterol (Yuan et al., 2017).

Solid-state Characterization

The solid-state properties of levalbuterol have been characterized, revealing polymorphic modifications and their impact on the drug’s stability and efficacy. Such characterization is crucial for developing solid dosage forms of the medication (Palacio et al., 2007).

Safety And Hazards

Levalbuterol may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful if swallowed . It is advised to avoid breathing mist, gas or vapours and avoid contacting with skin and eye .

Future Directions

Levalbuterol is currently used for the management of COPD and asthma . It is administered via inhalation, delivering the medication directly into the airways and lungs, thereby minimizing side effects because of reduced systemic absorption of the inhaled medications . Future research may focus on further understanding its mechanism of action and potential side effects, as well as exploring new therapeutic applications.

properties

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNWYCOLFIFTLK-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198296
Record name Levalbuterol hydrochloride [USAN:USP]
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Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levalbuterol hydrochloride

CAS RN

50293-90-8
Record name Levalbuterol hydrochloride
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Record name Levalbuterol hydrochloride [USAN:USP]
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Record name Levalbuterol hydrochloride
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Record name Levalbuterol hydrochloride [USAN:USP]
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Record name (R)-alpha1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol hydrochloride
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Record name LEVALBUTEROL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
D Slattery, SW Wong, AA Colin - Pediatric pulmonology, 2002 - Wiley Online Library
Racemic albuterol, a commonly used bronchodilator, is an exact 50:50 mixture of two enantiomers, R‐ and S‐albuterol. Concern regarding increased mortality associated with the use …
Number of citations: 30 onlinelibrary.wiley.com
DA Handley, J Morley, L Vaickus - Expert opinion on …, 1998 - Taylor & Francis
Racemic salbutamol (racemic albuterol) ameliorates symptoms of asthma by activating b-adrenoceptors on nerve, smooth muscle and inflammatory cells within the airways. Racemic …
Number of citations: 22 www.tandfonline.com
PB PRAJAPATI, BP Marolia, KB Bodiwala… - Journal of Pharmacy …, 2015 - app.utu.ac.in
… for Budesonide and Levalbuterol Hydrochloride respectively. The … of Budesonide and Levalbuterol Hydrochloride in their … %±0.47 for Levalbuterol Hydrochloride of percentage label …
Number of citations: 4 app.utu.ac.in
HS Nelson - Journal of allergy and clinical immunology, 1999 - Elsevier
Although racemic albuterol is an effective bronchodilator, regular use has been associated with some loss of bronchodilator potency, decreased protection against bronchoprovocation, …
Number of citations: 46 www.sciencedirect.com
JA Kaduk, K Zhong, TN Blanton, S Gates - Powder Diffraction, 2015 - cambridge.org
… for levalbuterol hydrochloride polymorph A, with {001} as the principal faces; no preferred orientation correction was necessary. The powder pattern of levalbuterol hydrochloride …
Number of citations: 1 www.cambridge.org
CQ Yu, KS Zhang, HQ Lin, SN Lin… - Advanced Materials …, 2013 - Trans Tech Publ
… levalbuterol hydrochloride drug-resin and investigate its characteristics. This work is basis for the study of the next levalbuterol hydrochloride … of levalbuterol hydrochloride drug-resin …
Number of citations: 0 www.scientific.net
W Yamreudeewong, MG Teixeira… - Hospital …, 2008 - journals.sagepub.com
… On day and time “zero,” levalbuterol hydrochloride 1.2 mL (… The mixture of levalbuterol hydrochloride and ipratropium … This curve was generated from levalbuterol hydrochloride and …
Number of citations: 1 journals.sagepub.com
LTSE Broski, CDE Amundson - Journal of Osteopathic Medicine, 2008 - degruyter.com
… Levalbuterol hydrochloride—a pure form of the (R)-stereoisomer in racemic albuterol—eliminates the adrenergic properties that can cause such adverse effects. However, we report a …
Number of citations: 11 www.degruyter.com
MG Arroyo, LL Couëtil, N Nogradi… - Journal of veterinary …, 2016 - Wiley Online Library
Background The (R)‐enantiomer of racemic albuterol (levalbuterol) has bronchodilatory properties whereas the (S)‐enantiomer causes adverse effects in human airways, animal …
Number of citations: 19 onlinelibrary.wiley.com
L Wang, W Zheng, H Sun - CHINESE PHARMACEUTICAL JOURNAL …, 2004 - hero.epa.gov
… of the levalbuterol hydrochloride. … levalbuterol hydrochloride and related substances. The calibration curve was linear in the range of 0.004-0.8 mg·mL-1 for levalbuterol hydrochloride …
Number of citations: 0 hero.epa.gov

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